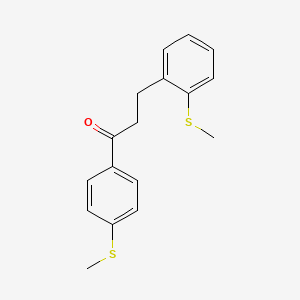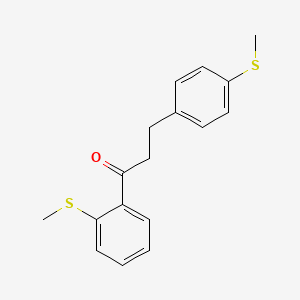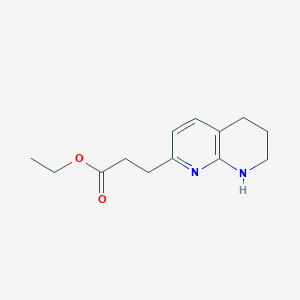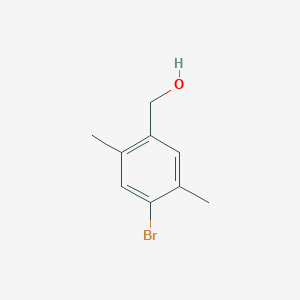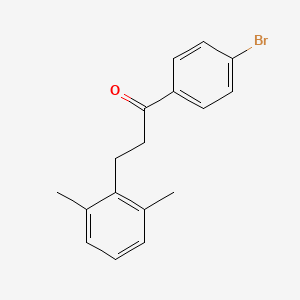
4'-Brom-3-(2,6-dimethylphenyl)propiophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-3-(2,6-dimethylphenyl)propiophenone: is an organic compound with the molecular formula C17H17BrO . It is a derivative of propiophenone, where the phenyl ring is substituted with a bromine atom at the 4’ position and two methyl groups at the 2 and 6 positions. This compound is often used in organic synthesis and research due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-3-(2,6-dimethylphenyl)propiophenone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of novel materials with specific properties.
Chemical Biology: The compound can be used to study biological processes and interactions at the molecular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3-(2,6-dimethylphenyl)propiophenone can be achieved through a multi-step process. One common method involves the bromination of 3-(2,6-dimethylphenyl)propiophenone. The starting material, 3-(2,6-dimethylphenyl)propiophenone, is dissolved in a suitable solvent such as glacial acetic acid. Bromine is then added dropwise to the solution under controlled temperature conditions to ensure selective bromination at the 4’ position .
Industrial Production Methods: In an industrial setting, the production of 4’-Bromo-3-(2,6-dimethylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems for precise control of temperature, reagent addition, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Bromo-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, in a substitution reaction with an amine, the product would be an amine derivative of the original compound.
Wirkmechanismus
The mechanism of action of 4’-Bromo-3-(2,6-dimethylphenyl)propiophenone depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in a substitution reaction, the bromine atom can be replaced by a nucleophile, leading to the formation of a new chemical bond. The pathways involved in these reactions are typically governed by the electronic and steric properties of the compound .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2,6-dimethylphenyl acetate
- 4-Bromo-3,5-dimethylphenol
- 4-Bromo-2,5-dimethylphenyl N-(2-methoxyphenyl)carbamate
Comparison: 4’-Bromo-3-(2,6-dimethylphenyl)propiophenone is unique due to the presence of both bromine and two methyl groups on the phenyl ring. This specific substitution pattern imparts distinct chemical properties, such as reactivity and stability, compared to other similar compounds. For instance, the presence of the bromine atom makes it a suitable candidate for coupling reactions, while the methyl groups influence its steric and electronic properties .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-4-3-5-13(2)16(12)10-11-17(19)14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQKXOQYKGRVMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644785 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-67-1 |
Source


|
| Record name | 1-Propanone, 1-(4-bromophenyl)-3-(2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







